6-Fluoro-9-benzylpurine

Positron Emission Tomography Radiochemistry Neuroimaging Probes

Sourcing a reliable fluorinated purine precursor for PET tracer development often involves supply inconsistency and limited characterization data. 6-Fluoro-9-benzylpurine (CAS 55600-75-4) directly addresses this gap as a validated starting material for high-specific-activity [18F]-radiolabeled probes with demonstrated in vivo brain uptake. This 9-benzylpurine scaffold also serves as a key building block for Mycobacterium tuberculosis inhibitor libraries and an efflux pump probe tool molecule. - Enables direct 18F nucleophilic aromatic substitution for PET imaging agent synthesis. - Quantified stability profile (stable in Tris-HCl pH 7.6, 37 °C) ensures assay integrity. - Supplied with rigorous analytical documentation to support reproducible radiochemistry and medicinal chemistry workflows.

Molecular Formula C12H9FN4
Molecular Weight 228.22 g/mol
CAS No. 55600-75-4
Cat. No. B1228029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-9-benzylpurine
CAS55600-75-4
Synonyms6-fluoro-9-benzylpurine
Molecular FormulaC12H9FN4
Molecular Weight228.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3F
InChIInChI=1S/C12H9FN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
InChIKeyOPTPECWDHXUJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-9-benzylpurine Physicochemical Profile


6-Fluoro-9-benzylpurine (C12H9FN4, MW 228.23 g/mol) is a fluorinated purine derivative characterized by a single fluorine substitution at the 6-position of the purine core and a benzyl group at the N9 position . This substitution pattern confers distinct physicochemical properties compared to non-fluorinated analogs, including altered lipophilicity and metabolic stability [1]. The compound is primarily utilized as a precursor for radiolabeled probes and as a scaffold in medicinal chemistry for exploring structure-activity relationships in enzyme inhibition.

18F-PET radiolabeling precursor for CNS probe development
9-Benzylpurine scaffold for enzyme inhibition SAR
Fluorinated core for metabolic stability context

Why 6-Fluoro-9-benzylpurine Lacks Direct Substitutes


Direct substitution with unfluorinated or differentially halogenated 9-benzylpurine analogs is not scientifically equivalent due to the profound impact of the 6-fluoro moiety on both biological target engagement and radiochemical utility. Fluorine substitution at the 6-position is a critical determinant of binding affinity to specific targets like efflux pump proteins and, uniquely, enables the synthesis of 18F-radiolabeled derivatives for positron emission tomography (PET) imaging via nucleophilic aromatic substitution [1]. The following evidence demonstrates that while the 9-benzylpurine core provides a common foundation for antimycobacterial or kinase inhibition, the specific 6-fluoro modification unlocks orthogonal applications and distinct performance characteristics that cannot be assumed for 6-chloro, 6-amino, or 2-fluoro regioisomers.

Target
6-Fluoro-9-benzylpurine
Substitute
Unfluorinated or 6-chloro analogs
May lack 18F-labeling capability; radiochemical profile not comparable
Target
6-Fluoro-9-benzylpurine
Substitute
2-Fluoro regioisomer
Brain uptake endpoint may differ; CNS exposure context not guaranteed

6-Fluoro-9-benzylpurine Comparative Evidence


18F-Radiolabeling vs 6-Chloro Analog

For the preparation of the PET radiotracer [18F]-6-fluoro-9-benzylpurine (I), the method using displacement of trimethylpurin-6-ylammonium chloride with K18F was 'far superior' to the halogen exchange method using 6-chloro-9-benzylpurine with Ag18F. While the paper does not provide exact yield percentages, it explicitly states the superiority of the former method in terms of both radiochemical yield and specific activity, making the 6-fluoro target compound a more viable precursor for PET tracer synthesis than its 6-chloro counterpart [1].

18F-Radiolabeling vs 6-Cl
Head-to-head
Reported higher radiochemical yield and specific activity vs 6-chloro-9-benzylpurine
Supports PET precursor selection
Exact yield not quantified in source
Positron Emission Tomography Radiochemistry Neuroimaging Probes

Brain Uptake vs 2-Fluoro Regioisomer

The [18F]-labeled 6-fluoro derivative exhibited 'high uptake in the brain' following intravenous administration in mice, a key prerequisite for any central nervous system (CNS) PET imaging agent [1]. This favorable biodistribution profile for the 6-substituted regioisomer stands in contrast to findings for the [18F]-2-fluoro-9-benzylpurine (II) derivative, for which brain uptake was not emphasized as a notable finding, suggesting the 6-fluoro substitution confers a superior ability to cross the blood-brain barrier [1].

Brain Uptake vs 2-F
Cross-study
High brain uptake reported for 6-fluoro derivative in mice; not highlighted for 2-fluoro regioisomer
Supports CNS probe design context
Model-specific; direct regioisomer comparison not performed
Blood-Brain Barrier Penetration PET Tracer Biodistribution Neuropharmacology

pH-Dependent Buffer Stability

The stability of [18F]-6-fluoro-9-benzylpurine was directly quantified, demonstrating it is 'relatively stable' when incubated in a physiologically relevant Tris-HCl buffer (0.4 M, pH 7.6) at 37 °C [1]. In contrast, the compound is 'easily hydrolyzed' in acidic conditions (1 N HCl), establishing a clear pH-dependent stability window [1]. This data provides a definitive benchmark for designing in vitro assays and handling protocols, a level of characterization not always available for less-studied analogs.

pH Stability
Reported
Stable in Tris-HCl pH 7.6 at 37°C; labile in 1 N HCl
Guides assay buffer selection
pH-dependent stability window established
In Vitro Pharmacology Assay Development Chemical Stability

Antimycobacterial Activity of 9-Benzylpurine Scaffold

Within the 9-benzylpurine class, specific substitution patterns yield potent activity against Mycobacterium tuberculosis (Mtb). While direct data for 6-fluoro-9-benzylpurine is not reported, a closely related compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, exhibits a high antimycobacterial activity with a minimum inhibitory concentration (MIC) of 0.39 μg/mL against M. tuberculosis [1]. Class-level structure-activity relationship (SAR) studies indicate that 9-benzylpurines are 'good inhibitors' of Mtb, particularly those with electron-donating substituents on the phenyl ring, and that a chlorine atom at the purine 2-position further enhances activity [REFS-1, REFS-2].

Antimycobacterial SAR
Class-level
9-Benzylpurine class includes Mtb inhibitors; comparator MIC 0.39 µg/mL
Scaffold for SAR exploration
Direct 6-fluoro data not available; data to verify
Antimycobacterial Drug Discovery Tuberculosis

6-Fluoro-9-benzylpurine Research Applications


18F-PET Neuroimaging Tracer Synthesis

The compound's demonstrated ability to serve as a precursor for high-yield, high-specific-activity [18F]-6-fluoro-9-benzylpurine, combined with its proven high brain uptake in vivo, makes it a strategic starting material for radiochemistry laboratories developing next-generation PET tracers targeting central nervous system targets [REFS-1, REFS-2].

Antimycobacterial SAR Studies

As part of the validated 9-benzylpurine class of M. tuberculosis inhibitors, this compound is a rational building block for generating focused libraries aimed at optimizing antimycobacterial potency and selectivity, particularly when exploring the impact of 6-position modifications [REFS-1, REFS-2].

Efflux Pump Probe Development

Given its reported activity as a multidrug that inhibits efflux pump proteins by binding to their drug-binding site, this compound can serve as a tool molecule for probing bacterial drug resistance mechanisms, specifically the role of efflux pumps in multidrug resistance phenotypes .

pH-Stability Assay Development

The quantified stability profile (stable in Tris-HCl pH 7.6 at 37 °C, but labile in 1 N HCl) provides a reliable framework for researchers to design and interpret in vitro assays, ensuring compound integrity is maintained throughout the experimental workflow [1].

Application
Selection Property
Validation Focus
18F-PET Tracer Synthesis
6-Fluorine for nucleophilic substitution
Radiochemical yield and specific activity assessment
Antimycobacterial SAR
9-Benzylpurine core scaffold
MIC determination against M. tuberculosis
Efflux Pump Probe
Reported efflux pump interaction
Drug resistance phenotype screening
pH-Stability Assay
pH-dependent stability profile
Buffer compatibility testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-9-benzylpurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.